molecular formula C16H22O6 B1325788 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid CAS No. 951891-97-7

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325788
CAS No.: 951891-97-7
M. Wt: 310.34 g/mol
InChI Key: HXVTVJCUDMBSKI-UHFFFAOYSA-N
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Description

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that features a trimethoxyphenyl group attached to a heptanoic acid backbone. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities .

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that there are many potential future directions for research and development of this compound.

Biochemical Analysis

Biochemical Properties

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trimethoxyphenyl group is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt microtubule dynamics, affecting cell division and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes such as Hsp90 and TrxR, this compound can induce apoptosis in cancer cells . Additionally, its interaction with histone demethylases can lead to changes in gene expression, potentially affecting cellular differentiation and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, disrupting the formation of microtubules and leading to cell cycle arrest . Furthermore, the inhibition of Hsp90 can destabilize client proteins, promoting their degradation and inducing stress responses in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes, resulting in prolonged cellular stress and potential apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting cancer cell-specific enzymes . At higher doses, toxic effects may be observed, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the inhibition of thioredoxin reductase by this compound can disrupt redox homeostasis, leading to oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tubulin suggests that it may localize to the cytoskeleton, where it can exert its effects on microtubule dynamics . Additionally, the compound’s ability to inhibit histone demethylases indicates potential localization within the nucleus, affecting chromatin structure and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with heptanoic acid derivatives. One common method is the Wittig reaction, followed by oxidation to introduce the keto group . The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid stands out due to its unique heptanoic acid backbone, which provides distinct chemical properties and reactivity compared to other trimethoxyphenyl derivatives.

Properties

IUPAC Name

7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-20-13-10-15(22-3)14(21-2)9-11(13)12(17)7-5-4-6-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVTVJCUDMBSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263716
Record name 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-97-7
Record name 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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